molecular formula C9H14ClNO B6749153 5-(2-Chloroprop-2-enyl)-5-azaspiro[2.4]heptan-7-ol

5-(2-Chloroprop-2-enyl)-5-azaspiro[2.4]heptan-7-ol

Cat. No.: B6749153
M. Wt: 187.66 g/mol
InChI Key: KOKQTLSFZNPMQS-UHFFFAOYSA-N
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Description

5-(2-Chloroprop-2-enyl)-5-azaspiro[24]heptan-7-ol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroprop-2-enyl)-5-azaspiro[2.4]heptan-7-ol typically involves the reaction of spiro[2.4]heptan-4-one with appropriate reagents to introduce the chloropropenyl and azaspiro functionalities. One common method involves the transformation of spiro[2.4]heptan-4-one into a phenylthio-α,β-unsaturated ketone, followed by conjugate addition of an organocuprate reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroprop-2-enyl)-5-azaspiro[2.4]heptan-7-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different spirocyclic alcohols.

    Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

5-(2-Chloroprop-2-enyl)-5-azaspiro[2.4]heptan-7-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloroprop-2-enyl)-5-azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but its unique structure suggests potential for diverse biological interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloroprop-2-enyl)-5-azaspiro[2.4]heptan-7-ol stands out due to its chloropropenyl group, which imparts unique reactivity and potential biological activity compared to other spirocyclic compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(2-chloroprop-2-enyl)-5-azaspiro[2.4]heptan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO/c1-7(10)4-11-5-8(12)9(6-11)2-3-9/h8,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKQTLSFZNPMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1CC(C2(C1)CC2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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